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Abstract

Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid serine, is a

molecule of interest in peptide synthesis and drug development. A thorough understanding of

its thermodynamic properties is crucial for process optimization, reaction modeling, and stability

assessment. This technical guide provides a comprehensive overview of the methodologies

available for determining these properties. Due to a lack of published experimental data for

Benzyl 2-amino-3-hydroxypropanoate, this document focuses on predictive computational

techniques and detailed experimental protocols that can be employed to obtain the desired

thermodynamic parameters.

Current Status of Thermodynamic Data
A comprehensive search of scientific literature and databases reveals a significant gap in the

experimentally determined thermodynamic properties of Benzyl 2-amino-3-
hydroxypropanoate. To date, specific values for enthalpy of formation, Gibbs free energy of

formation, entropy, and heat capacity have not been published. This guide, therefore, serves as

a roadmap for researchers to either predict these values using computational methods or

determine them through laboratory experiments.
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Predictive Methodologies for Thermodynamic
Properties
In the absence of experimental data, several computational and group-contribution methods

can be used to estimate the thermodynamic properties of organic molecules. These methods

provide valuable approximations for initial analysis and model development.

Group-Contribution Methods
Group-contribution methods estimate thermodynamic properties by summing the contributions

of individual functional groups within a molecule.[1][2] Two of the most common methods are

the Benson Group Increment Theory and the Joback method.

2.1.1. Benson Group Increment Theory

The Benson group-increment theory is a widely used method for estimating the heat of

formation (ΔHf°), entropy (S°), and heat capacity (Cp) of gas-phase molecules.[2][3] The theory

posits that a molecule's thermodynamic properties can be calculated by summing the

contributions of its constituent groups.[2]

For Benzyl 2-amino-3-hydroxypropanoate (C₁₀H₁₃NO₃), the molecule can be dissected into

the following Benson groups:

C-(C)(H)₂(N): Carbon atom bonded to another carbon, two hydrogens, and a nitrogen.

C-(C)(H)(O)(CO): Carbon atom bonded to a carbon, a hydrogen, an oxygen, and a carbonyl

group.

C-(H)₂(O): Carbon atom bonded to two hydrogens and an oxygen.

O-(C)(H): Oxygen atom in a hydroxyl group.

N-(C)(H)₂: Primary amine nitrogen.

CO-(O)(C): Carbonyl group in an ester.

O-(CO)(C): Oxygen atom in an ester linkage.
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Cb-(H) (5 groups): Aromatic carbon bonded to a hydrogen.

Cb-(C): Aromatic carbon bonded to another carbon.

To estimate the thermodynamic properties, the specific contribution of each group, along with

any necessary corrections for symmetry or ring strain, would be summed.[3] While this method

is powerful, its accuracy depends on the availability and quality of the group values in the

database.[2][4]

2.1.2. Joback Method

The Joback method is another group-contribution technique used to predict various

thermodynamic and physical properties from the molecular structure alone.[1][5] It can estimate

properties such as normal boiling point, melting point, critical properties, heat of formation,

Gibbs energy of formation, and heat capacity.[1][6]

The functional groups for Benzyl 2-amino-3-hydroxypropanoate in the Joback method would

be:

-CH₂-: Methylene group

>CH-: Methine group

-OH (primary): Primary alcohol

-NH₂: Primary amine

-COO- (ester): Ester group

=CH- (aromatic) (5 groups): Aromatic CH

=C< (aromatic): Aromatic carbon

Each group has an associated numerical contribution for each property, and these are summed

to obtain the final estimated value.[5] The Joback method is known for its simplicity and broad

applicability, though it may have reduced accuracy for complex molecules.[1][7]
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Modern computational chemistry offers a more rigorous approach to predicting thermodynamic

properties through the calculation of electronic structure.[8]

2.2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to

investigate the electronic structure of many-body systems.[9][10] By solving the Schrödinger

equation with approximations, DFT can be used to calculate the optimized geometry of a

molecule and its vibrational frequencies. From these, thermodynamic properties such as

enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.[9] This

method can provide more accurate predictions than group-contribution methods, especially for

novel molecules where group parameters may not be available.[9]
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Caption: Workflow for DFT-based thermodynamic property calculation.

Experimental Protocols for Thermodynamic
Property Determination
Experimental determination remains the gold standard for obtaining accurate thermodynamic

data. The following section details the primary experimental techniques that can be used for

Benzyl 2-amino-3-hydroxypropanoate.

Combustion Calorimetry for Enthalpy of Formation
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Bomb calorimetry is the principal method for determining the standard enthalpy of combustion

(ΔHc°) of a solid or liquid.[11][12] From this value, the standard enthalpy of formation (ΔHf°)

can be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry[11][13][14]

Calorimeter Calibration:

Accurately weigh approximately 1 gram of a standard substance with a known heat of

combustion (e.g., benzoic acid).

Press the standard into a pellet and place it in the sample cup of the bomb calorimeter.[11]

Attach a fuse wire of known length and weight to the electrodes, ensuring it is in contact

with the sample.[12]

Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to

saturate the internal atmosphere and ensure condensation of water formed during

combustion.[13]

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30

atm.[12]

Immerse the bomb in a known volume of water in the calorimeter bucket.

Ignite the sample and record the temperature change of the water until a stable final

temperature is reached.

Calculate the heat capacity of the calorimeter system based on the known energy of

combustion of the standard and the observed temperature rise.

Sample Measurement:

Repeat the procedure using a precisely weighed pellet of Benzyl 2-amino-3-
hydroxypropanoate (approximately 0.5-0.8 grams).

Measure the temperature rise upon combustion.
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After the experiment, vent the bomb, measure the length of the unburned fuse wire, and

analyze the bomb washings for the formation of nitric acid (from the nitrogen in the

sample).

Calculate the total heat released by the sample, making corrections for the heat of

combustion of the fuse wire and the heat of formation of nitric acid.

From the corrected heat of combustion, determine the standard enthalpy of combustion

(ΔHc°) per mole of the sample.

Calculation of Enthalpy of Formation:

Use the balanced combustion reaction for Benzyl 2-amino-3-hydroxypropanoate:

C₁₀H₁₃NO₃(s) + 11.75 O₂(g) → 10 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

Apply Hess's Law: ΔHf°(sample) = [10 * ΔHf°(CO₂) + 6.5 * ΔHf°(H₂O)] - ΔHc°(sample)

Diagram of Bomb Calorimetry Workflow

Sample Preparation Combustion Data Analysis

Weigh Sample Pelletize Sample Assemble Bomb Charge with O₂ Ignite & Record Temp Apply Corrections
(fuse, acid) Calculate ΔH_c° Calculate ΔH_f°

Click to download full resolution via product page

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Heat
Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to

measure heat flow into or out of a sample as a function of temperature or time.[15][16] It can be

used to determine heat capacity (Cp), melting temperature (Tm), and enthalpy of fusion

(ΔHfus).[15][17]
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Experimental Protocol: Differential Scanning Calorimetry[15][16][18]

Instrument Calibration:

Perform temperature and heat flow calibrations using certified reference materials (e.g.,

indium, zinc) with known melting points and enthalpies of fusion.

Heat Capacity (Cp) Measurement:

Accurately weigh an empty sample pan (reference).

Place a precisely weighed sample of Benzyl 2-amino-3-hydroxypropanoate (typically 5-

10 mg) into a hermetically sealed aluminum pan.

Perform a three-step measurement:

1. Run a baseline scan with two empty pans.

2. Run a scan with a sapphire standard (known Cp) in the sample pan.

3. Run a scan with the sample pan.

The heat capacity of the sample is calculated by comparing the heat flow signals from the

sample, the baseline, and the sapphire standard at a given temperature.

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) Measurement:

Place the weighed and sealed sample pan into the DSC cell.

Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.

The melting point is determined as the onset or peak of the endothermic melting event on

the DSC thermogram.

The enthalpy of fusion is calculated by integrating the area of the melting peak.

Data Presentation
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The following tables summarize the types of thermodynamic data that can be obtained for

Benzyl 2-amino-3-hydroxypropanoate using the described methods. The values provided

are hypothetical placeholders and should be replaced with actual data as it is generated.

Table 1: Estimated Thermodynamic Properties (298.15 K, 1 atm)

Property
Benson Group
Increment

Joback
Method

DFT (e.g.,
B3LYP/6-
31G(d))

Units

Standard

Enthalpy of

Formation (ΔHf°)

Calculated Value Calculated Value Calculated Value kJ/mol

Standard Gibbs

Free Energy of

Formation (ΔGf°)

Calculated Value Calculated Value Calculated Value kJ/mol

Standard

Entropy (S°)
Calculated Value Not Applicable Calculated Value J/(mol·K)

Heat Capacity

(Cp)
Calculated Value Calculated Value Calculated Value J/(mol·K)

Table 2: Experimentally Determined Thermodynamic Properties
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Property Method Value Units

Standard Enthalpy of

Combustion (ΔHc°)
Bomb Calorimetry Measured Value kJ/mol

Standard Enthalpy of

Formation (ΔHf°)
Bomb Calorimetry Calculated Value kJ/mol

Melting Point (Tm) DSC Measured Value °C or K

Enthalpy of Fusion

(ΔHfus)
DSC Measured Value kJ/mol

Heat Capacity (Cp) at

298.15 K
DSC Measured Value J/(mol·K)

Conclusion
While there is currently no published experimental thermodynamic data for Benzyl 2-amino-3-
hydroxypropanoate, this guide provides the necessary theoretical framework and practical

protocols for its determination. For preliminary assessments, group-contribution methods and

DFT calculations can yield valuable estimates. For definitive data required for process scale-

up, reaction modeling, and safety analysis, experimental determination via bomb calorimetry

and differential scanning calorimetry is essential. The application of these methodologies will

enable a more complete understanding of the physicochemical properties of this important

compound, thereby facilitating its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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